molecular formula C14H16N2O2S B1267593 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide CAS No. 6973-47-3

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

Cat. No. B1267593
CAS RN: 6973-47-3
M. Wt: 276.36 g/mol
InChI Key: QFJZPNSHJNCXMO-UHFFFAOYSA-N
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Description

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is a biochemical used for proteomics research . It has a molecular formula of C14H16N2O2S .


Molecular Structure Analysis

The InChI code for 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is 1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3 . This indicates that the molecule consists of a benzene ring sulfonamide group and a 2,6-dimethylphenyl group attached to the nitrogen atom.


Physical And Chemical Properties Analysis

The molecular weight of 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide is 276.36 . Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not found in the sources I accessed.

Scientific Research Applications

Medicine: Anticonvulsant Research

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide: has been studied for its potential as an anticonvulsant. Research indicates that its metabolism, disposition, and pharmacokinetics have been explored in rats, showing promising results for the development of new anticonvulsant drugs .

Industrial Applications: Chemical Synthesis

In industrial settings, this compound is utilized in the synthesis of various chemicals. Its properties make it a valuable intermediate in the production of more complex chemical entities .

Environmental Science: Pollutant Degradation

The compound’s reactivity towards certain pollutants suggests it could be used in environmental science to develop methods for degrading harmful substances, thereby reducing environmental impact .

Analytical Chemistry: Chromatography

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide: can be used in analytical chemistry, particularly in chromatography, as a standard or reference compound to identify and quantify other substances .

Biochemistry Research: Proteomics

This compound is also significant in biochemistry research, especially in proteomics, where it may be used to study protein expression and interactions, aiding in the understanding of various biological processes .

Pharmaceutical Development: Drug Formulation

Lastly, in pharmaceutical development, 4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide serves as a precursor or an intermediate in the formulation of drugs, contributing to the creation of new therapeutic agents .

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin and eye irritation, and may be harmful if inhaled or swallowed . Proper safety measures should be taken while handling this compound, including avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-4-3-5-11(2)14(10)16-19(17,18)13-8-6-12(15)7-9-13/h3-9,16H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJZPNSHJNCXMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80285530
Record name 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-(2,6-dimethylphenyl)benzenesulfonamide

CAS RN

6973-47-3
Record name Sulfanilo-2,6-xylidide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Amino-N-(2,6-dimethylphenyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80285530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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